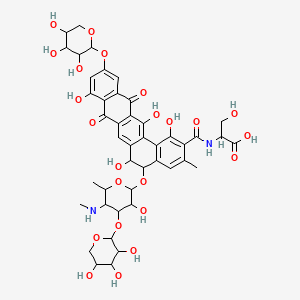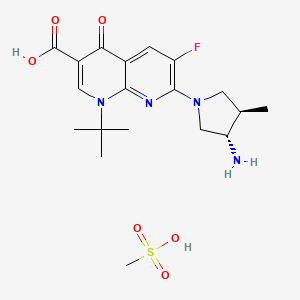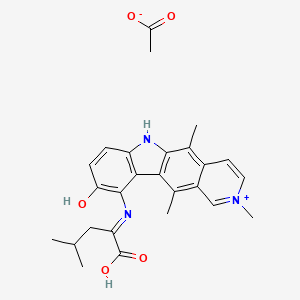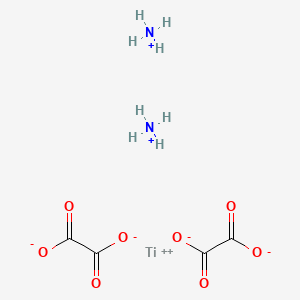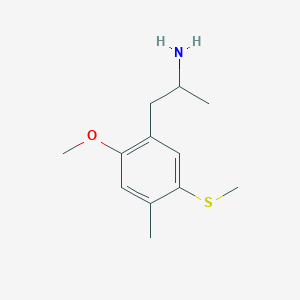
4-Morpholineacetamide, N-(3-chlorophenyl)-alpha-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholineacetamide, N-(3-chlorophenyl)-alpha-ethyl- is a chemical compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring, an acetamide group, and a 3-chlorophenyl group attached to an alpha-ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineacetamide, N-(3-chlorophenyl)-alpha-ethyl- typically involves the reaction of morpholine with an appropriate acylating agent, followed by the introduction of the 3-chlorophenyl group. One common method involves the use of 3-chlorobenzoyl chloride as the acylating agent, which reacts with morpholine to form the desired compound. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of 4-Morpholineacetamide, N-(3-chlorophenyl)-alpha-ethyl- may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
4-Morpholineacetamide, N-(3-chlorophenyl)-alpha-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Morpholineacetamide, N-(3-chlorophenyl)-alpha-ethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Morpholineacetamide, N-(3-chlorophenyl)-alpha-ethyl- involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Morpholineacetamide, N-(3-chlorophenyl)-alpha-methyl-
- 4-Morpholineacetamide, N-(4-chlorophenyl)-alpha-ethyl-
- 4-Morpholineacetamide, N-(3-bromophenyl)-alpha-ethyl-
Uniqueness
4-Morpholineacetamide, N-(3-chlorophenyl)-alpha-ethyl- is unique due to the specific positioning of the 3-chlorophenyl group and the alpha-ethyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
84970-25-2 |
|---|---|
Molecular Formula |
C14H19ClN2O2 |
Molecular Weight |
282.76 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-morpholin-4-ylbutanamide |
InChI |
InChI=1S/C14H19ClN2O2/c1-2-13(17-6-8-19-9-7-17)14(18)16-12-5-3-4-11(15)10-12/h3-5,10,13H,2,6-9H2,1H3,(H,16,18) |
InChI Key |
PJMHOQBNIRMYGY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)Cl)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


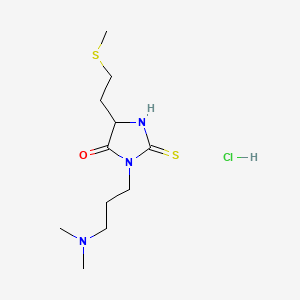


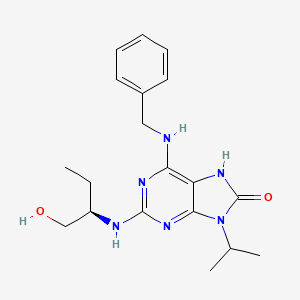
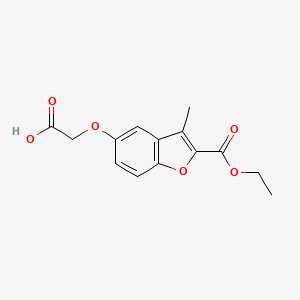
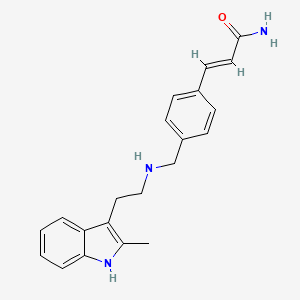

![N(sup delta)-(5-((4-Nitrophenyl)oxycarbonyl)pentanoyl)-delta-aminophalloin [German]](/img/structure/B12778858.png)
